molecular formula C13H7Cl2NOS B2569279 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile CAS No. 339014-61-8

2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile

Cat. No. B2569279
CAS RN: 339014-61-8
M. Wt: 296.17
InChI Key: ABOHXJWPZYSXGO-UHFFFAOYSA-N
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Description

2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile is a chemical compound with the molecular formula C13H7Cl2NOS . Its average mass is 296.172 Da and its monoisotopic mass is 294.962524 Da .


Molecular Structure Analysis

The molecular structure of 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile consists of 13 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Electrochemical Properties and Polymerization

  • Electrosynthesis and Electrodissolution of Poly(2,5-di-(2-thienyl)pyrrole) : This compound was studied for its ability to form polymer films through electrogeneration from acetonitrile solutions. The polymerization process preferentially occurs through α-α′ positions and the electrogenerated polymer film is soluble in various organic solvents. Additionally, the reduced polymer form is soluble in LiClO4 acetonitrile solution, indicating potential uses in electrochemical applications (Carrasco et al., 1993).

  • Oxidized and Reduced Poly(2,5-di-(-2-thienyl)-pyrrole) : This research further explores the solubility of both oxidized and reduced states of the polymer in various solvents. The high solubility of the reduced state in particular media allows for quantitative electrodissolution of the polymer following the reduction process. This property could be significant in developing new electrochemical applications (Brillas et al., 1995).

Electrodissolution and Solubility

  • Electrogeneration and Solubilities of Oxidized Poly(2,5-di-(-2-thienyl) -thiophene) : The study focuses on the reproducibility and productivity of polymer electrogeneration and its solubility in different organic solvents. The solubility characteristics of this polymer suggest potential uses in various solvent-based applications (Carrasco et al., 1996).

Cyanation Processes in Organic Synthesis

  • Evaluation of Catalytic Systems for Cyanation of 2,3-Dichlorobenzoyl Chloride : This research assesses various catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride, a process relevant to the synthesis of pharmaceuticals like Lamotrigine. It explores the use of acetonitrile as a solvent to enhance reaction rates, which is relevant in organic synthesis and pharmaceutical manufacturing (Leitch et al., 2017).

Electrochemical Oxidation

  • Electrochemical Oxidation of 2,5-di-(-2-thienyl)-pyrrole : This study delves into the electrochemical behavior of the compound, particularly focusing on its oxidation-polymerization on platinum. The findings contribute to understanding the electrochemical properties of the compound, which can be utilized in the development of conducting polymers and related applications (Otero et al., 1994).

Mechanism of Action

The mechanism of action for 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile is not specified in the search results. It is mentioned as a biochemical for proteomics research , suggesting it may be used in the study of proteins.

Future Directions

The future directions for the use and study of 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile are not specified in the search results. As a biochemical used in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

2-[5-(2,4-dichlorobenzoyl)thiophen-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NOS/c14-8-1-3-10(11(15)7-8)13(17)12-4-2-9(18-12)5-6-16/h1-4,7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOHXJWPZYSXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC=C(S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile

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